![molecular formula C11H11BrO B2641675 1-(3-Bromophenyl)-2-cyclopropylethanone CAS No. 1370656-84-0](/img/structure/B2641675.png)
1-(3-Bromophenyl)-2-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
1-(3-Bromophenyl)-2-cyclopropylethanone has been a subject of interest in synthetic chemistry, particularly in the preparation and study of chiral methyl groups and their derivatives. For instance, it was involved in a study focusing on the preparation and detection of chiral methyl groups. The research detailed the synthesis of various enantiomers and intermediates, emphasizing the importance of maintaining the methyl group's asymmetry throughout the synthesis process (Lüthy, Rétey, & Arigoni, 1969).
Generation and Interception of Isobenzofurans
The compound is also significant in the generation and interception of isobenzofurans. Studies have shown that 2-(α-bromoalkyl)benzophenones, similar in structure to 1-(3-Bromophenyl)-2-cyclopropylethanone, can be converted into various derivatives through reactions with olefinic or acetylenic dienophiles. These processes involve the generation of isobenzofurans followed by cycloaddition and aromatization, suggesting the compound's potential in organic synthesis and chemical transformation (Faragher & Gilchrist, 1976).
Enzyme Inhibition Studies
Furthermore, derivatives of bromophenyl compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrase and aldehyde dehydrogenase. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were evaluated for their inhibition effects on various carbonic anhydrase isoenzymes. These studies highlight the therapeutic potential of bromophenyl derivatives, including 1-(3-Bromophenyl)-2-cyclopropylethanone, in designing inhibitors for specific enzymes (Boztaş et al., 2015). Additionally, the interaction of bromoacetophenone (a compound related to 1-(3-Bromophenyl)-2-cyclopropylethanone) with specific residues of aldehyde dehydrogenase was investigated, providing insights into the enzyme's active sites and the reactivity of bromoacetophenone with these residues (Abriola, MacKerell, & Pietruszko, 1990).
properties
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYUSUXSUXZYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-cyclopropylethanone | |
CAS RN |
1370656-84-0 |
Source
|
Record name | 1-(3-bromophenyl)-2-cyclopropylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.